molecular formula C17H15N5O3 B2991682 2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034539-05-2

2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2991682
CAS No.: 2034539-05-2
M. Wt: 337.339
InChI Key: CUGIBFARCIXWOA-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyridine ring, and a 1,2,3-triazole ring

Mechanism of Action

Target of Action

It has been found to interact with several genes such asA1BG , A2M , AAAS , AAGAB , and AAK1

Mode of Action

The exact mode of action of this compound is currently unknown. It appears to influence the expression of various genes , suggesting that it may act at the genetic level.

Biochemical Pathways

Given its interactions with various genes , it is likely that it influences multiple pathways

Result of Action

It has been found to influence the expression of various genes , suggesting that it may have wide-ranging effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the 1,2,3-triazole ring:

    Coupling of the benzo[d][1,3]dioxole and 1,2,3-triazole moieties: This step involves the use of appropriate linkers and coupling reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d][1,3]dioxol-5-yl)piperidine: Similar structure but with a piperidine ring instead of a triazole ring.

    2-(benzo[d][1,3]dioxol-5-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a triazole ring.

    2-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure but without the triazole ring.

Uniqueness

2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is unique due to the presence of both the triazole and pyridine rings, which can provide distinct binding interactions and electronic properties compared to its analogs.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-17(7-12-3-4-15-16(6-12)25-11-24-15)19-8-13-10-22(21-20-13)14-2-1-5-18-9-14/h1-6,9-10H,7-8,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGIBFARCIXWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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